4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a trifluoromethyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. The next step involves the introduction of the 4-methylbenzyl group through a nucleophilic substitution reaction. The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction. Finally, the pyrrolidinone ring is formed through a cyclization reaction involving the appropriate amine and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole core can yield N-oxides, while reduction of a nitro group can yield an amine .
Scientific Research Applications
4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The pyrrolidinone ring can interact with various biomolecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylbenzyl)-1H-benzimidazole
- 2-(trifluoromethyl)benzimidazole
- 1-(4-methylbenzyl)-2-(trifluoromethyl)benzimidazole
Uniqueness
4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combination of its structural features, including the benzimidazole core, trifluoromethyl group, and pyrrolidinone ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H22F3N3O |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H22F3N3O/c1-17-9-11-18(12-10-17)15-32-23-8-3-2-7-22(23)30-25(32)19-13-24(33)31(16-19)21-6-4-5-20(14-21)26(27,28)29/h2-12,14,19H,13,15-16H2,1H3 |
InChI Key |
XZJFYECBSODGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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